molecular formula C8H7NO2S B1646902 2-Cyano-3-(2-thienyl)propanoic Acid CAS No. 148674-60-6

2-Cyano-3-(2-thienyl)propanoic Acid

Cat. No.: B1646902
CAS No.: 148674-60-6
M. Wt: 181.21 g/mol
InChI Key: SEDUNXLMTYIBOP-UHFFFAOYSA-N
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Description

2-Cyano-3-(2-thienyl)propanoic acid is an organic compound with the molecular formula C8H7NO2S It is characterized by the presence of a cyano group (-CN) and a thienyl group (a sulfur-containing five-membered ring) attached to a propanoic acid backbone

Scientific Research Applications

2-Cyano-3-(2-thienyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

2-Cyano-3-(2-thienyl)propanoic Acid is considered hazardous. It can cause severe skin burns and eye damage. It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should also be avoided. Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Relevant Papers The relevant papers for this compound are not available in the retrieved data .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-(2-thienyl)propanoic acid typically involves the reaction of 2-thiophenecarboxaldehyde with malononitrile in the presence of a base, followed by subsequent hydrolysis. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-3-(2-thienyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The thienyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+) can be used under acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated thienyl derivatives.

Mechanism of Action

The mechanism of action of 2-Cyano-3-(2-thienyl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. The thienyl ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

    2-Cyano-3-(2-furyl)propanoic acid: Similar structure but with a furan ring instead of a thienyl ring.

    2-Cyano-3-(2-pyridyl)propanoic acid: Contains a pyridine ring instead of a thienyl ring.

Uniqueness: 2-Cyano-3-(2-thienyl)propanoic acid is unique due to the presence of the thienyl ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

2-cyano-3-thiophen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c9-5-6(8(10)11)4-7-2-1-3-12-7/h1-3,6H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDUNXLMTYIBOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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